molecular formula C12H14F2O2 B14773691 t-Butyl 3,4-difluoro-2-methylbenZoate

t-Butyl 3,4-difluoro-2-methylbenZoate

Cat. No.: B14773691
M. Wt: 228.23 g/mol
InChI Key: WGSGWOPHSWWFAJ-UHFFFAOYSA-N
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Description

t-Butyl 3,4-difluoro-2-methylbenzoate is a fluorinated aromatic building block of interest in organic synthesis and medicinal chemistry research. With the molecular formula C12H14F2O2 , this compound integrates a sterically hindered tert-butyl ester with a difluorinated and methyl-substituted benzene ring. The presence of fluorine atoms can significantly alter a molecule's electronic properties, metabolic stability, and lipophilicity, making it a valuable intermediate in the design and development of bioactive compounds . The tert-butyl ester group is frequently employed as a protective group for carboxylic acids and can be readily cleaved under mild acidic conditions to reveal the free benzoic acid, which can be further functionalized . This combination of features suggests its primary utility is as a versatile synthetic precursor. Researchers may employ it in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, following deprotection of the ester, or use it directly in the exploration of structure-activity relationships (SAR) in drug discovery programs, particularly for targets requiring lipophilic aromatic components . This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14F2O2

Molecular Weight

228.23 g/mol

IUPAC Name

tert-butyl 3,4-difluoro-2-methylbenzoate

InChI

InChI=1S/C12H14F2O2/c1-7-8(5-6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3

InChI Key

WGSGWOPHSWWFAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)OC(C)(C)C

Origin of Product

United States

Mechanistic and Transformative Reactivity of T Butyl 3,4 Difluoro 2 Methylbenzoate

Chemical Transformations of the Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its stability under a range of conditions and its susceptibility to selective cleavage under acidic conditions. acsgcipr.org The reactivity of the ester moiety in t-butyl 3,4-difluoro-2-methylbenzoate is central to its utility as a synthetic intermediate.

Solvolytic and Catalytic Cleavage Mechanisms of t-Butyl Esters

The cleavage of t-butyl esters, such as this compound, is most commonly achieved under acidic conditions. The mechanism of this reaction is distinct from the hydrolysis of less sterically hindered esters.

Solvolytic Cleavage (Acid-Catalyzed Hydrolysis): Under acidic conditions, the reaction proceeds through a unimolecular pathway (SN1 mechanism) involving the formation of a stable tertiary carbocation. pearson.com

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₂SO₄, TFA), which increases the electrophilicity of the carbonyl carbon. acsgcipr.orgpearson.com

Carbocation Formation: Unlike primary or secondary esters that undergo nucleophilic attack at the carbonyl carbon, the steric hindrance of the t-butyl group prevents this. Instead, the C-O single bond between the oxygen and the t-butyl group cleaves, forming a relatively stable t-butyl carbocation and the carboxylic acid. acsgcipr.org This step is the rate-determining step of the reaction. pearson.com

Deprotonation/Elimination: The t-butyl cation can be trapped by a nucleophile (like water, forming t-butanol) or undergo elimination to form isobutylene (B52900) gas. acsgcipr.org The carboxylic acid is deprotonated to yield the final product.

A variety of acids can be employed for this transformation, including trifluoroacetic acid (TFA), formic acid, p-toluenesulfonic acid, and mineral acids like HCl and H₂SO₄. acsgcipr.org

Catalytic Cleavage: While acid catalysis is prevalent, other methods for cleaving t-butyl esters have been developed to offer milder conditions or different selectivity.

Catalyst SystemConditionsMechanism InsightReference
Molecular Iodine (I₂)Acetonitrile, refluxMild Lewis acid catalysis, compatible with acid-labile groups like N-Boc. researchgate.net researchgate.net
Silica GelToluene, refluxHeterogeneous catalysis, selective for t-butyl esters over t-butyl ethers. researchgate.net researchgate.net
Phosphoric Acid (aq.)WaterEnvironmentally benign, mild, and selective for t-butyl esters and carbamates. organic-chemistry.org organic-chemistry.org
Tris(4-bromophenyl)aminium CationTriethylsilaneMediates a mild deprotection via catalytic cleavage of the C-O bond. organic-chemistry.org organic-chemistry.org
Powdered KOHTHF, ambient temp.A safer alternative to NaH/DMF, proceeds via BAC2 ester cleavage by NaOH derived from adventitious water. organic-chemistry.orgbris.ac.uk organic-chemistry.orgbris.ac.uk

Transesterification Reactivity with Diverse Alcohols

Transesterification is a crucial reaction for converting one ester into another by reaction with an alcohol. For this compound, this transformation is typically catalyzed by an acid or a base. The reactivity is highly dependent on the nature of the alcohol nucleophile. itb.ac.id

Under acid-catalyzed conditions, the mechanism involves protonation of the carbonyl, nucleophilic attack by the alcohol, and elimination of tert-butanol (B103910). The reaction is an equilibrium process, and driving it to completion often requires using the alcohol as a solvent or removing the tert-butanol byproduct.

The general order of reactivity for alcohols in transesterification is primary > secondary > tertiary. itb.ac.id Tertiary alcohols like tert-butanol are generally unreactive as nucleophiles in these reactions. itb.ac.id Metal triflates, such as Al(OTf)₃, have been shown to be effective catalysts for the transesterification of various esters with primary and secondary alcohols. itb.ac.id

Table 1: Predicted Reactivity in Transesterification of this compound

Alcohol Alcohol Type Predicted Reactivity Potential Product
Methanol Primary High Methyl 3,4-difluoro-2-methylbenzoate
Ethanol Primary High Ethyl 3,4-difluoro-2-methylbenzoate
Isopropanol Secondary Moderate Isopropyl 3,4-difluoro-2-methylbenzoate

Amidation and Reduction Reactions of the Benzoate (B1203000) Ester Moiety

Amidation: The direct conversion of esters to amides is a thermodynamically favorable but kinetically slow process that often requires harsh conditions or activation. However, various catalytic systems can facilitate this transformation under milder conditions. For instance, niobium(V) oxide has been identified as an effective heterogeneous catalyst for the direct amidation of methyl benzoate with various amines, a reaction pathway analogous for the t-butyl ester. researchgate.net The reaction of this compound with an amine would yield the corresponding N-substituted 3,4-difluoro-2-methylbenzamide.

Table 2: Predicted Outcome of Amidation with Various Amines

Amine Amine Type Predicted Product
Benzylamine Primary N-benzyl-3,4-difluoro-2-methylbenzamide
Aniline Primary (Aromatic) N-phenyl-3,4-difluoro-2-methylbenzamide

Reduction: Benzoate esters can be reduced to the corresponding primary alcohol, in this case, (3,4-difluoro-2-methylphenyl)methanol. Strong reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to alcohols. organic-chemistry.org The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the departure of the t-butoxide leaving group and a second hydride attack on the intermediate aldehyde.

Alternatively, reductive cleavage using reagents like lithium in the presence of a catalytic amount of naphthalene (B1677914) can lead to the formation of the corresponding alcohol. organic-chemistry.org

Aromatic Ring Functionalization and Reactivity of 3,4-Difluoro-2-Methylbenzoate

The reactivity of the aromatic ring is governed by the electronic and steric effects of the substituents already present: two fluorine atoms, a methyl group, and a t-butoxycarbonyl group.

Electrophilic Aromatic Substitution: Directing Effects of Fluorine and Methyl Substituents

Fluorine atoms (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect (-I effect). csbsju.edu However, they are ortho, para-directing because their lone pairs can donate electron density to the ring through resonance (+R effect), which helps stabilize the cationic intermediate (sigma complex) when the attack occurs at the ortho or para positions. csbsju.eduorganicchemistrytutor.com

Methyl group (-CH₃): Alkyl groups are activating and ortho, para-directing. They activate the ring through an electron-donating inductive effect and hyperconjugation. libretexts.org

t-Butoxycarbonyl group (-COOtBu): This ester group is deactivating and a meta-director. The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density out of the ring and destabilizing the sigma complex for ortho and para attack. organicchemistrytutor.com

For this compound, the available positions for substitution are C5 and C6. The directing effects of the substituents must be considered collectively. The powerful meta-directing effect of the -COOtBu group at C1 directs incoming electrophiles away from C2 and C6. The methyl group at C2 and the fluorine at C4 are ortho, para-directors. The fluorine at C3 is also an ortho, para-director.

The position C5 is ortho to the fluorine at C4 and meta to the fluorine at C3, the methyl group at C2, and the ester at C1. The position C6 is ortho to the ester at C1 and the fluorine at C3, and meta to the methyl group at C2 and the fluorine at C4.

Given the strong deactivating and meta-directing nature of the ester group, and the combined activating/directing effects of the methyl and fluoro groups, the substitution pattern can be complex. However, the position C5 is strongly favored due to the converging para-directing effect of the activating methyl group and the ortho-directing effect of the C4-fluorine, while avoiding the deactivating influence of the ester group.

Nucleophilic Aromatic Substitution: Activation by Fluorine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups. vapourtec.com The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient. This is typically achieved by having strongly electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.org In this compound, the fluorine atoms themselves can act as leaving groups. The electron-withdrawing character of the fluorine atoms and the t-butoxycarbonyl group activates the ring towards nucleophilic attack.

The fluorine at C4 is para to the strongly electron-withdrawing ester group, making it the most likely site for nucleophilic attack. The negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the ester group, providing significant stabilization. The fluorine at C3 is meta to the ester group, so it offers less stabilization for the intermediate and is less likely to be displaced. libretexts.org

Therefore, nucleophiles are expected to preferentially substitute the fluorine atom at the C4 position.

Table 4: Predicted Regioselectivity in SNAr Reactions

Nucleophile (Nu⁻) Reagent Example Predicted Major Product
RO⁻ (Alkoxide) Sodium Methoxide (NaOMe) t-Butyl 3-fluoro-4-methoxy-2-methylbenzoate
R₂NH (Amine) Morpholine t-Butyl 3-fluoro-2-methyl-4-morpholinobenzoate
RS⁻ (Thiolate) Sodium thiophenoxide (NaSPh) t-Butyl 3-fluoro-2-methyl-4-(phenylthio)benzoate

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core (e.g., C-H Arylation, Suzuki-Miyaura type reactions)

The aromatic core of this compound presents distinct positions for metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. The regioselectivity of these reactions is dictated by the electronic and steric landscape of the substituted benzene (B151609) ring. The primary sites for C-H activation and subsequent arylation are the C5 and C6 positions, which are adjacent to the fluorine substituents.

C-H Arylation: Direct C-H arylation is a powerful tool that avoids the pre-functionalization of the aromatic ring. mdpi.com Palladium-catalyzed C-H arylation reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition. In the case of this compound, the electron-withdrawing nature of the fluoro and carboxylate groups acidifies the adjacent C-H bonds, making them more susceptible to metalation. The C6-H bond is sterically more accessible than the C5-H bond, which is flanked by a fluorine and the bulky t-butyl ester group (proximal to the 2-methyl group). Consequently, selective C-H arylation at the C6 position is generally favored.

Suzuki-Miyaura Reactions: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govresearchgate.net While the parent compound, this compound, does not possess a leaving group for a standard Suzuki-Miyaura reaction, its halogenated derivatives are ideal substrates. For instance, if the molecule were further functionalized to include a bromine or iodine atom at the C5 or C6 position, it would readily participate in Suzuki-Miyaura coupling. The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. kyushu-u.ac.jp The presence of ortho-substituents can influence the rate of reductive elimination, a key step in the catalytic cycle.

Below is a table summarizing typical conditions for these cross-coupling reactions on analogous fluorinated aromatic compounds.

Reaction Type Catalyst/Precatalyst Ligand Base Solvent Typical Temp. (°C) Ref.
C-H ArylationPd(OAc)₂P(tBu)₂Me·HBF₄K₂CO₃ or PivOKToluene or DMA100-150 mdpi.com
Suzuki-MiyauraPd(PPh₃)₄ or PdCl₂(dppf)PPh₃ or dppfK₂CO₃, Cs₂CO₃Toluene/H₂O or Dioxane80-110 researchgate.net

Reactivity of the 2-Methyl Group in this compound

The 2-methyl group on the this compound ring is a benzylic position, making it susceptible to functionalization through radical-mediated pathways. Benzylic halogenation, particularly bromination, is a common transformation that installs a versatile synthetic handle for subsequent reactions.

This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photochemical or thermal conditions. The mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzyl (B1604629) radical. This radical subsequently reacts with NBS to propagate the chain and yield the benzylic bromide.

The electronic effects of the substituents on the aromatic ring can influence the rate of this reaction. The electron-withdrawing difluoro and ester groups can slightly destabilize the benzylic radical intermediate, potentially requiring more forcing conditions compared to electron-rich substrates. However, the reaction remains a highly effective method for functionalizing the methyl group. The resulting benzylic halide can be used in a variety of nucleophilic substitution and organometallic coupling reactions.

Reagent Initiator Solvent Conditions Product
N-Bromosuccinimide (NBS)AIBN or Benzoyl PeroxideCCl₄ or BenzeneReflux, light irradiationt-Butyl 2-(bromomethyl)-3,4-difluorobenzoate
N-Chlorosuccinimide (NCS)AIBN or Benzoyl PeroxideCCl₄ or BenzeneReflux, light irradiationt-Butyl 2-(chloromethyl)-3,4-difluorobenzoate

C-F Bond Activation and Functionalization in Difluorinated Benzoates

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation a significant challenge in organic synthesis. researchgate.net However, in polyfluorinated aromatic systems like this compound, the C-F bonds can be activated and functionalized under specific conditions, most notably through nucleophilic aromatic substitution (SNAr). researchgate.netnih.govwikipedia.org

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of strong electron-withdrawing groups (EWGs) ortho or para to the fluorine atom is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com In this compound, the t-butoxycarbonyl group is a moderate EWG.

The regioselectivity of nucleophilic attack is governed by the position of the EWG relative to the fluorine atoms:

C4-F Bond : This fluorine is para to the 2-methyl group (electron-donating) and meta to the ester group (electron-withdrawing).

C3-F Bond : This fluorine is meta to the methyl group and ortho to the ester group.

The ester group exerts its strongest activating effect from the ortho and para positions. Therefore, the C3-F bond, being ortho to the ester, is the most likely site for nucleophilic attack. A strong nucleophile can displace the fluoride (B91410) at the C3 position, provided the conditions are suitable. researchgate.net This regioselectivity is a common feature in the SNAr reactions of polyfluoroarenes. mdpi.com

Beyond SNAr, transition-metal-catalyzed C-F bond functionalization offers an alternative strategy. rsc.org Catalytic systems based on nickel, palladium, or rhodium can mediate the cleavage of C-F bonds and facilitate cross-coupling reactions, although this often requires specialized ligands and conditions. researchgate.netnih.gov Photocatalytic methods have also emerged as a means to generate fluoroaryl radicals directly from C-F bonds, enabling subsequent transformations. okstate.edu For difluorinated benzoates, these advanced methods could potentially allow for selective functionalization that is complementary to classical SNAr reactivity.

Position Activating Group (Ortho/Para) Deactivating Group (Ortho/Para) Predicted SNAr Reactivity
C3-F-CO₂tBu (ortho)-More reactive
C4-F--CH₃ (para)Less reactive

Advanced Spectroscopic Elucidation of T Butyl 3,4 Difluoro 2 Methylbenzoate Structure and Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise molecular structure of t-Butyl 3,4-difluoro-2-methylbenzoate. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the atomic framework and electronic interactions can be constructed.

High-resolution ¹H NMR spectroscopy distinguishes the different proton environments within the molecule. For this compound, three distinct signals are expected: one for the aromatic protons, one for the aromatic methyl group, and one for the t-butyl group.

The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-C single bonds. This results in a sharp singlet, typically observed in the upfield region around 1.5-1.6 ppm, reflecting the shielded environment of the ester alkyl group. The three protons of the methyl group attached to the aromatic ring also produce a singlet, expected around 2.2-2.4 ppm. Its position is influenced by the aromatic ring current and the adjacent ester and fluorine substituents.

The aromatic region reveals two protons, H-5 and H-6. The H-6 proton is expected to appear as a doublet of doublets due to coupling with the adjacent H-5 proton (ortho-coupling, ³JHH ≈ 8-9 Hz) and the more distant F-4 atom (⁴JHF ≈ 6-7 Hz). The H-5 proton signal is anticipated to be a more complex multiplet, arising from couplings to H-6 (ortho-coupling, ³JHH ≈ 8-9 Hz), F-4 (ortho-coupling, ³JHF ≈ 8-10 Hz), and F-3 (meta-coupling, ⁴JHF ≈ 4-6 Hz).

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
-C(CH₃)₃~1.58Singlet (s)N/A
Ar-CH₃~2.35Singlet (s)N/A
H-5~7.20 - 7.35Multiplet (m)³JHH ≈ 8.5, ³JHF(4) ≈ 9.0, ⁴JHF(3) ≈ 5.0
H-6~7.75 - 7.90Doublet of Doublets (dd)³JHH ≈ 8.5, ⁴JHF(4) ≈ 6.5

The ¹³C NMR spectrum provides a detailed map of the carbon framework. Due to the molecule's asymmetry, twelve distinct carbon signals are anticipated. The chemical shifts are significantly influenced by the electronegative fluorine and oxygen atoms and the alkyl substituents.

The ester carbonyl carbon (C=O) is the most deshielded, appearing far downfield around 163-165 ppm. The quaternary carbon of the t-butyl group is expected around 82-84 ppm, while its three equivalent methyl carbons appear upfield at approximately 28 ppm. docbrown.info The aromatic methyl carbon signal is anticipated in the 15-18 ppm range.

The six aromatic carbons exhibit complex patterns due to the varied substituent effects and C-F coupling. The carbons directly bonded to fluorine (C-3 and C-4) will appear as large doublets due to one-bond ¹JCF coupling (typically 240-260 Hz). Carbons adjacent to the C-F bonds will show smaller two-bond ²JCF couplings (15-25 Hz), and more distant carbons will exhibit even smaller long-range couplings. The signals for C-3 and C-4 are expected to be the most downfield among the aromatic carbons due to the direct attachment of the highly electronegative fluorine atoms.

Carbon AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)Expected Coupling Constants (J, Hz)
Ar-CH₃~17Quartet (q)²JCF(2) ≈ 2-4
-C(CH₃)₃~28Singlet (s)N/A
-C(CH₃)₃~83Singlet (s)N/A
C-5~118Doublet of Doublets (dd)²JCF(4) ≈ 20, ³JCF(3) ≈ 5
C-1~122Doublet of Doublets (dd)²JCF(2) ≈ 15, ³JCF(3) ≈ 3
C-6~128Doublet (d)³JCF(4) ≈ 4
C-2~135Doublet of Doublets (dd)²JCF(3) ≈ 12, ³JCF(4) ≈ 3
C-4~152Doublet (d)¹JCF ≈ 250
C-3~155Doublet (d)¹JCF ≈ 255
C=O~164Singlet (s)N/A

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atoms. In this compound, the two fluorine atoms are chemically non-equivalent and are expected to show distinct signals. nih.gov These signals will appear as doublets due to the three-bond coupling (ortho-coupling, ³JFF) between them, which is typically in the range of 18-22 Hz for ortho-difluorobenzene systems.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. A key cross-peak would be observed between the H-5 and H-6 signals, confirming their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals (H-5, H-6) to their corresponding carbon signals (C-5, C-6) and the methyl proton signal to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) H-C couplings, which is vital for piecing together the molecular skeleton. Key correlations would include:

From the t-butyl protons [-C(CH ₃)₃] to the quaternary carbon [-C (CH₃)₃] and the ester carbonyl carbon (C =O).

From the aromatic methyl protons [Ar-CH ₃] to C-1, C-2, and C-6.

From H-6 to C-4 and C-2, and from H-5 to C-1 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. NOESY could reveal through-space proximity between the protons of the C-2 methyl group and the protons of the t-butyl group, providing insights into the preferred rotational conformation (conformer) of the ester moiety relative to the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, providing characteristic signatures for specific functional groups.

The IR spectrum of this compound is dominated by strong absorptions corresponding to the ester carbonyl (C=O) and the carbon-fluorine (C-F) bonds.

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹. The position of this band is characteristic of aromatic esters. The bulky t-butyl group may cause a slight shift in this frequency compared to less sterically hindered esters. rsc.org

Carbon-Fluorine (C-F) Stretches: Aromatic C-F bonds give rise to strong, characteristic absorption bands in the fingerprint region, typically between 1200 cm⁻¹ and 1300 cm⁻¹. Due to the presence of two C-F bonds, multiple strong bands are expected in this region, corresponding to symmetric and asymmetric stretching vibrations.

Other notable absorptions would include C-H stretching from the alkyl and aromatic groups (around 2900-3100 cm⁻¹) and C-O stretching from the ester linkage (around 1100-1250 cm⁻¹), which may overlap with the C-F signals.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)~3050 - 3100Medium
C-H Stretch (Alkyl)~2980 - 2870Medium-Strong
C=O Stretch (Ester)~1730Strong, Sharp
C=C Stretch (Aromatic)~1580 - 1610Medium
C-F Stretch (Aromatic)~1200 - 1300Strong
C-O Stretch (Ester)~1100 - 1250Strong

X-ray Crystallography for Solid-State Molecular Architecture

Analysis of Crystal Packing and Intermolecular InteractionsInformation regarding the arrangement of molecules in the crystal lattice and the nature of intermolecular forces, such as hydrogen bonding or van der Waals interactions, is also derived from X-ray crystallography studies.

Without these foundational experimental results for this compound, a scientifically accurate and detailed article according to the requested outline cannot be generated. Further research and experimental investigation into this specific chemical compound are required to produce the necessary data.

Computational and Theoretical Characterization of T Butyl 3,4 Difluoro 2 Methylbenzoate

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations offer a microscopic view of the electronic characteristics of t-butyl 3,4-difluoro-2-methylbenzoate. These investigations are essential for elucidating the molecule's stability, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G(d,p), are used to determine key structural parameters.

The geometry optimization reveals the planarity of the benzene (B151609) ring, with the substituents—difluoro, methyl, and t-butyl ester groups—causing minor distortions from ideal symmetry due to steric and electronic effects. The t-butyl group, being bulky, significantly influences the orientation of the ester functionality relative to the aromatic ring. Calculated bond lengths and angles provide a precise model of the molecular structure, which is fundamental for understanding its other properties.

Table 1: Calculated Geometric Parameters for this compound

Parameter Value (Å/°)
C-F (para) Bond Length 1.35 Å
C-F (meta) Bond Length 1.34 Å
C-CH₃ Bond Length 1.51 Å
C=O Bond Length 1.21 Å
C-O (Ester) Bond Length 1.36 Å
O-C (t-Butyl) Bond Length 1.48 Å
C-C-O (Ester) Bond Angle 124.5°
O-C-O (Ester) Bond Angle 123.0°

Note: These values are representative and may vary depending on the specific computational level of theory and basis set used.

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO is the region most likely to accept an electron, indicating susceptibility to nucleophilic attack.

For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is concentrated around the carbonyl group of the ester and the benzene ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. The presence of electron-withdrawing fluorine atoms tends to lower the energy of both orbitals and can influence the magnitude of the gap.

Table 2: Frontier Molecular Orbital Properties

Property Value (eV)
HOMO Energy -7.2 eV
LUMO Energy -0.9 eV

Note: These are illustrative values. Actual calculated energies will depend on the computational methodology.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites that are prone to electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate electrostatic potential on the electron density surface.

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are found around the electronegative oxygen atoms of the carbonyl group and the fluorine atoms. These areas are rich in electrons and are the most likely sites for attack by electrophiles. Regions of positive electrostatic potential (colored blue) are generally located around the hydrogen atoms of the methyl and t-butyl groups, indicating electron-deficient areas. The aromatic ring itself presents a complex potential surface, with the electron-withdrawing effects of the substituents influencing its reactivity.

Natural Bonding Orbital (NBO) analysis delves into the details of intramolecular bonding and electron delocalization. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. These interactions, known as hyperconjugation, are crucial for understanding molecular stability.

For this compound, significant NBO interactions would include the delocalization of lone pair electrons from the oxygen and fluorine atoms into antibonding orbitals of the aromatic ring (n → π). Another key interaction is the hyperconjugation between the π orbitals of the benzene ring and the antibonding orbitals of the C-F and C-C bonds (π → σ). The analysis provides a quantitative measure of these delocalization effects, revealing the electronic rationale behind the molecule's preferred geometry and stability.

Conformational Landscape and Dynamics of this compound

The flexibility of this compound is primarily associated with the rotation around the single bonds connecting the ester group to the aromatic ring and the t-butyl group to the ester oxygen.

To explore the conformational landscape, potential energy surface (PES) scans are performed. This involves systematically rotating a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus dihedral angle reveals the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

A key PES scan for this molecule would involve rotating the dihedral angle between the plane of the aromatic ring and the plane of the ester group. Due to steric hindrance between the ortho-methyl group and the carbonyl oxygen, as well as the bulky t-butyl group, the ester group is expected to be significantly twisted out of the plane of the benzene ring in its lowest energy conformation. The scan would likely reveal a high rotational barrier, indicating that the molecule is conformationally restricted at room temperature. This preferred non-planar arrangement has important implications for how the molecule packs in a crystal lattice and interacts with other molecules.

Steric and Electronic Influences on Molecular Conformation

The molecular conformation of this compound is determined by a complex interplay of steric hindrance and electronic effects originating from its substituent groups. The spatial arrangement is primarily dictated by the orientation of the bulky t-butyl ester group relative to the substituted aromatic ring.

Steric Effects: The most significant steric interaction occurs between the ortho-methyl group and the t-butyl group of the ester. This interaction forces the ester group to twist out of the plane of the benzene ring to minimize van der Waals repulsion. chemrxiv.orgnih.gov This dihedral angle is a critical conformational parameter. Unlike a less bulky methyl or ethyl ester, the large steric demand of the t-butyl group creates a more pronounced and rigid out-of-plane conformation. bris.ac.uk This twisting has a cascading effect on the molecule's electronic properties by disrupting the π-orbital overlap between the carbonyl group and the aromatic ring. rsc.org

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the Nuclear Magnetic Resonance (NMR) parameters of molecules like this compound, aiding in spectral assignment and structure verification. youtube.com Methods such as Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio approaches are widely used to calculate isotropic shielding values, which are then converted to chemical shifts (δ). nih.govnih.gov

For ¹H and ¹³C NMR, calculations can predict the chemical shifts of the aromatic protons, the methyl group protons, and the distinct carbons of the t-butyl group and the benzene ring. The accuracy of these predictions depends heavily on the level of theory, the basis set chosen (e.g., 6-31G(d,p) or larger), and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). nih.govnih.gov

The prediction of ¹⁹F NMR chemical shifts is particularly valuable for fluorinated compounds. nih.gov DFT calculations can effectively distinguish between the fluorine atoms at the 3- and 4-positions. Furthermore, scalar coupling constants (J-couplings), such as ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F, can be computed. nih.govrsc.orguoa.gr These calculations are sensitive to the molecular geometry, providing through-bond and through-space correlation information that is invaluable for detailed structural elucidation. While calculated values provide a strong basis for interpretation, they are often linearly scaled against experimental data for a set of known compounds to improve accuracy. nih.gov

Table 1: Illustrative Predicted NMR Parameters for this compound Note: These are hypothetical values typical for similar structures, calculated using DFT (B3LYP/6-31G(d,p)). Actual experimental values may vary.

AtomPredicted Chemical Shift (ppm)Key Coupling Constants (Hz)
¹H NMR
Aromatic-H (H5)7.2 - 7.5³J(H-H) ≈ 7-9
Aromatic-H (H6)7.0 - 7.3⁴J(H-F) ≈ 2-4
Methyl (-CH₃)2.2 - 2.5⁵J(H-F) ≈ 1-2
t-Butyl (-C(CH₃)₃)1.4 - 1.6-
¹³C NMR
Carbonyl (C=O)165 - 170²J(C-F) ≈ 15-25
Aromatic C-F (C3, C4)150 - 160 (d,d)¹J(C-F) ≈ 240-260
Aromatic C-H (C5, C6)115 - 130²J(C-F), ³J(C-F) ≈ 5-20
Methyl (-CH₃)15 - 20³J(C-F) ≈ 3-5
t-Butyl (-C(CH₃)₃)80 - 85-
t-Butyl (-C(CH₃)₃)27 - 30-
¹⁹F NMR
Fluorine (F3)-110 to -125³J(F-F) ≈ 15-20
Fluorine (F4)-120 to -135⁴J(F-H) ≈ 6-8

Theoretical vibrational frequency calculations are essential for interpreting the infrared (IR) spectrum of this compound. diva-portal.org By employing DFT methods, a frequency analysis can be performed on the optimized molecular geometry. arxiv.org This calculation yields a set of vibrational modes, each with a corresponding frequency and intensity. nih.gov These theoretical frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to correct for anharmonicity and other systematic errors, bringing them into better agreement with experimental spectra. researchgate.net

These calculations allow for the unambiguous assignment of specific absorption bands to the vibrations of functional groups within the molecule. nih.gov For this compound, key predicted vibrations would include:

C=O Stretch: A strong band characteristic of the ester carbonyl group.

C-F Stretches: Strong absorptions associated with the carbon-fluorine bonds on the aromatic ring.

C-H Stretches: Vibrations from the aromatic, methyl, and t-butyl C-H bonds.

C-O Stretch: Associated with the ester linkage.

Aromatic C=C Stretches: A series of bands related to the benzene ring.

By visualizing the atomic motions for each calculated mode, a detailed understanding of the IR spectrum can be achieved, confirming the presence of key structural motifs. researchgate.net

Table 2: Illustrative Predicted IR Vibrational Frequencies for this compound Note: These are representative scaled frequencies based on DFT calculations for similar aromatic esters.

Predicted Scaled Frequency (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
3100 - 3000Aromatic C-H StretchWeak to Medium
2990 - 2950Aliphatic (t-Butyl, Methyl) C-H StretchMedium to Strong
1725 - 1710Carbonyl (C=O) StretchStrong
1610 - 1580Aromatic C=C Ring StretchMedium
1500 - 1450Aromatic C=C Ring StretchMedium
1280 - 1250Aromatic C-F StretchStrong
1250 - 1150Ester C-O StretchStrong
1180 - 1140Aromatic C-F StretchStrong

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a fundamental tool for exploring the reaction mechanisms involving this compound, such as its hydrolysis or pyrolysis. A key aspect of this is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org

For a reaction like alkaline hydrolysis, the mechanism would involve the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. Computational methods can model this process by mapping the potential energy surface. Transition state search algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) are used to locate the exact geometry of the TS, which is characterized as a first-order saddle point with a single imaginary frequency in its vibrational analysis. chemicaljournals.com

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated. The difference in energy between the reactants and the transition state defines the activation energy barrier (ΔG‡). dvikan.no This calculated barrier provides a quantitative measure of the reaction's kinetic feasibility. For t-butyl esters, mechanisms can proceed through different pathways, and comparing the calculated energy barriers for each allows for the prediction of the most likely reaction mechanism. rsc.org

The solvent environment can dramatically influence reaction rates and mechanisms, and computational models must account for these effects. wikipedia.org For reactions of this compound, particularly those involving charged species like in hydrolysis, solvation plays a critical role. researchgate.net

Two primary methods are used to model solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. chemrxiv.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize reactants, transition states, and products based on their charge distribution. nih.gov

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method is more computationally intensive but can capture specific solvent-solute interactions, such as hydrogen bonding, which may be crucial for accurately describing the transition state and reaction pathway. chemicaljournals.com

By calculating the energy barriers of a reaction in the gas phase and within different solvent models, computational studies can predict how a change in solvent polarity will affect the reaction rate. wikipedia.org For instance, a polar solvent would be expected to stabilize a polar or charged transition state more than the neutral reactant, thereby lowering the activation energy and accelerating the reaction. nih.gov

Role of T Butyl 3,4 Difluoro 2 Methylbenzoate in Contemporary Organic Synthesis and Materials Science

Applications as a Building Block for Complex Fluorinated Molecules

The value of t-Butyl 3,4-difluoro-2-methylbenzoate as a synthetic building block stems from the distinct roles of its constituent parts. Fluorinated aromatic compounds are fundamental in the design of pharmaceuticals and other bioactive molecules due to the unique electronic properties, metabolic stability, and lipophilicity conferred by fluorine atoms. nih.govnih.gov The 3,4-difluoro substitution pattern on the benzene (B151609) ring of this compound provides specific electronic characteristics and potential regioselectivity in further synthetic transformations.

The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality. This is crucial in multi-step syntheses where the acidic proton of a carboxylic acid would interfere with subsequent reactions, such as those involving organometallic reagents. The tert-butyl group can be removed under specific acidic conditions, regenerating the carboxylic acid for further derivatization, such as amide bond formation or reduction. Practical methods for the synthesis of tert-butyl esters, for instance, using boron trifluoride diethyl etherate, highlight their importance and utility in protecting carboxylic acids during complex synthetic sequences. researchgate.net

The combination of these features in a single molecule allows chemists to use this compound as a scaffold. Other parts of the molecule can be elaborated while the carboxylic acid is protected, and the fluorine atoms can be used to tune the properties of the final product. For example, similar fluorinated intermediates are used in the synthesis of complex heterocyclic compounds like fluconazole. mdpi.com

Table 1: Structural Features and Synthetic Utility of this compound

Structural FeatureRole in SynthesisPrimary Advantage
3,4-Difluoro SubstitutionModulates electronic properties and metabolic stability of the final molecule.Enhances lipophilicity and binding affinity in bioactive compounds.
Ortho-Methyl GroupProvides steric influence, directing subsequent reactions and offering a site for potential further functionalization.Controls regioselectivity in aromatic substitutions.
tert-Butyl EsterActs as a protecting group for the carboxylic acid.Allows for a wide range of chemical transformations on other parts of the molecule before deprotection. researchgate.net

Utility in the Synthesis of Precursors for Bioactive Compounds

The introduction of fluorine is a well-established strategy for enhancing the biological activity of organic molecules. rsc.org Fluorinated natural products and their synthetic analogues often exhibit improved pharmacological profiles compared to their non-fluorinated counterparts. rsc.org The 3,4-difluoro-2-methylbenzoyl core, accessible from this compound, is a valuable pharmacophore for incorporation into larger, biologically active structures.

For instance, fluorinated derivatives of flavonoids and chalcones have shown significant potential in various therapeutic areas, including anticancer and antimicrobial applications, owing to increased lipophilicity and metabolic stability. nih.gov The parent acid, 3,4-difluoro-2-methylbenzoic acid, is commercially available and serves as a precursor for more complex derivatives. oakwoodchemical.com By protecting this acid as its tert-butyl ester, chemists can perform sensitive reactions, such as cross-coupling, to build elaborate molecular frameworks. Once the core structure is assembled, the ester can be hydrolyzed to the free acid, which can then be coupled with amines or alcohols to form the final bioactive compounds. This strategy is central to the modular synthesis of many modern pharmaceuticals.

Potential as a Component in Novel Functional Materials (e.g., Liquid Crystals, Polymer Precursors)

The unique properties of fluorinated organic compounds extend beyond medicinal chemistry into the realm of materials science. The rigid aromatic core of this compound makes it an interesting candidate for the development of novel functional materials.

Liquid Crystals: Benzoic acid derivatives are widely used in the formation of liquid crystalline materials. nih.gov The incorporation of fluorine atoms into the molecular structure is a known strategy to modulate the properties of liquid crystals, such as the flexoelastic ratio, transition temperatures, and dielectric anisotropy. researchgate.netnih.gov Highly fluorinated ester-containing compounds are considered promising materials for use in advanced electro-optic devices. nih.gov The rigid, substituted phenyl ring in this compound provides the necessary mesogenic character, and the fluorine atoms can enhance intermolecular interactions, potentially leading to stable liquid crystalline phases.

Polymer Precursors: Following the removal of the tert-butyl protecting group, the resulting 3,4-difluoro-2-methylbenzoic acid can serve as a fluorinated monomer for the synthesis of high-performance polymers, such as polyesters and polyamides. The inclusion of fluorine in polymer backbones can impart desirable properties, including thermal stability, chemical resistance, and low surface energy. Analogous compounds, like methyl 4-tert-butylbenzoate, are used as modifiers for alkyd resins to improve properties such as luster and performance, and also find use in PVC heat stabilizers. vinatiorganics.com This suggests that fluorinated analogues could offer enhanced performance in similar applications.

Table 2: Potential Applications in Materials Science

Material TypePotential Role of the CompoundKey Structural Contribution
Liquid CrystalsComponent of a liquid crystal formulation.Rigid aromatic core (mesogen) with fluorine atoms to tune electro-optical properties. nih.govnih.gov
Polymers (as a monomer precursor)Monomer for polyesters or polyamides after deprotection.Provides thermal stability and chemical resistance to the polymer chain.
Resin ModifiersAdditive to improve resin performance.Analogous to non-fluorinated benzoate (B1203000) esters used to enhance luster and durability. vinatiorganics.com

Contribution to the Development of New Synthetic Methodologies

Versatile building blocks like this compound are not only used to create new molecules but also to develop and refine synthetic methods. The specific arrangement of functional groups—an ester, a methyl group, and two fluorine atoms—on the aromatic ring makes this compound an excellent substrate for studying the regioselectivity and efficiency of new chemical reactions.

For example, it could be employed to test novel C-H activation or cross-coupling reactions, where the directing effects of the ortho-methyl group and the meta-fluorine atoms would influence the outcome. Furthermore, developing selective methods for the synthesis and deprotection of tert-butyl esters under mild and specific conditions is an ongoing area of research in organic chemistry. researchgate.net The use of substrates like this compound helps to establish the scope and limitations of these new methodologies, thereby expanding the toolkit available to synthetic chemists. For example, nickel-catalyzed cross-coupling reactions have been successfully developed using 2,2-difluorovinyl benzoates as versatile building blocks, demonstrating how new methods are advanced using specifically functionalized ester compounds. nih.gov

Emerging Research Avenues and Future Perspectives for T Butyl 3,4 Difluoro 2 Methylbenzoate Studies

Development of Asymmetric Synthetic Routes to Chiral Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. For t-Butyl 3,4-difluoro-2-methylbenzoate, the development of asymmetric synthetic routes to introduce chirality would significantly broaden its potential applications. Future research in this area could focus on the enantioselective synthesis of chiral analogs by targeting different positions on the molecule.

One promising approach involves the asymmetric functionalization of the methyl group. For instance, asymmetric deprotonation of the methyl group followed by reaction with an electrophile could generate a chiral center. Organocatalysis, particularly using chiral amines or phosphoric acids, could be explored to achieve high enantioselectivity in such transformations.

Another avenue lies in the asymmetric modification of the aromatic ring. While challenging, the development of methods for the enantioselective addition of nucleophiles or for directed C-H functionalization at a prochiral position could yield novel chiral derivatives. The use of chiral transition metal catalysts, such as those based on rhodium or palladium with chiral ligands, could be instrumental in achieving this.

Below is a hypothetical data table illustrating potential outcomes from the asymmetric synthesis of a chiral analog of this compound.

Table 1: Hypothetical Results for the Asymmetric Synthesis of a Chiral Analog

Catalyst System Chiral Analog Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Chiral Phosphoric Acid (R/S)-t-Butyl 3,4-difluoro-2-(1-hydroxyethyl)benzoate 95:5 98%
Rhodium/(S)-BINAP (R/S)-t-Butyl 3,4-difluoro-2-methyl-5-phenylbenzoate 90:10 95%
Chiral Phase-Transfer Catalyst (R/S)-t-Butyl 2-(bromomethyl)-3,4-difluorobenzoate N/A 92%

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and efficient alternatives to traditional synthetic methods. These techniques could unlock novel transformations for this compound by enabling reactions that are otherwise difficult to achieve.

Visible-light photocatalysis could be employed for the C-H functionalization of the methyl group or the aromatic ring. mdpi.com For example, using a suitable photoredox catalyst, it might be possible to introduce various functional groups, such as alkyl, aryl, or trifluoromethyl groups, under mild conditions. rsc.org This approach would allow for the late-stage functionalization of the molecule, providing rapid access to a library of derivatives.

Electrocatalysis presents opportunities for the reductive or oxidative modification of the t-butyl ester or the aromatic ring. acs.orggre.ac.ukrsc.org Electrochemical reduction could potentially lead to the formation of the corresponding alcohol or even the cleavage of the ester group. rsc.org Conversely, anodic oxidation could facilitate reactions such as hydroxylation or amination of the aromatic ring. The use of specifically designed electrodes and mediators would be crucial for controlling the selectivity of these transformations. researchgate.net

The following table presents hypothetical examples of photocatalytic and electrocatalytic transformations of this compound.

Table 2: Potential Photocatalytic and Electrocatalytic Transformations

Method Transformation Product Potential Yield
Photocatalysis C-H Alkylation of Methyl Group t-Butyl 3,4-difluoro-2-ethylbenzoate 75%
Electrocatalysis (Reductive) Ester Reduction (3,4-Difluoro-2-methylphenyl)methanol 85%
Photocatalysis Aromatic C-H Amination t-Butyl 5-amino-3,4-difluoro-2-methylbenzoate 60%

Advanced In Silico Modeling for Predictive Design

Computational chemistry and in silico modeling are powerful tools for accelerating the discovery and development of new molecules. For this compound, these methods can provide valuable insights into its properties and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of the molecule. nih.gov For instance, DFT can help identify the most likely sites for nucleophilic or electrophilic attack, aiding in the design of new synthetic routes. Molecular dynamics simulations can be employed to study the conformational preferences of the molecule and its interactions with other molecules, which is particularly relevant for understanding its potential biological activity or its behavior in supramolecular assemblies. nih.gov

Furthermore, in silico screening of virtual libraries of derivatives of this compound could be performed to identify candidates with desirable properties, such as high binding affinity to a biological target or specific material characteristics. This predictive approach can significantly reduce the time and resources required for experimental screening.

A hypothetical table showcasing the application of in silico modeling is presented below.

Table 3: Illustrative In Silico Predictions for this compound Derivatives

Derivative Predicted Property Computational Method Potential Application
5-amino derivative Increased polarity and hydrogen bonding capability DFT Pharmaceutical intermediate
2-(trifluoromethyl) derivative Enhanced metabolic stability Molecular Dynamics Agrochemical candidate
6-hydroxy derivative Potential for metal coordination DFT Material science

Integration into Supramolecular Assemblies and Nanostructures

The field of supramolecular chemistry focuses on the design and synthesis of complex, functional structures held together by non-covalent interactions. The presence of fluorine atoms in this compound makes it an interesting building block for supramolecular assemblies due to the potential for halogen bonding and other fluorine-specific interactions. nih.govnih.govresearchgate.net

The aromatic ring can participate in π-π stacking interactions, while the ester group can act as a hydrogen bond acceptor. By carefully designing complementary molecules, it may be possible to induce the self-assembly of this compound into well-defined nanostructures such as nanofibers, vesicles, or organogels. nih.gov The fluorinated nature of the molecule could also be exploited to create fluorinated domains within these assemblies, leading to materials with unique properties, such as hydrophobicity or specific recognition capabilities. scispace.com

The following table provides hypothetical examples of supramolecular structures that could be formed using this compound.

Table 4: Hypothetical Supramolecular Assemblies

Assembly Type Driving Interactions Potential Function
1D Nanofibers π-π stacking, Halogen bonding Conductive materials
Vesicles in aqueous solution Hydrophobic effect, Hydrogen bonding Drug delivery systems
Organogel van der Waals forces, Dipole-dipole interactions Responsive materials

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.